(2E)-3-(3-{2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}phenyl)prop-2-enoic acid
Overview
Description
(2E)-3-(3-{2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}phenyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-{2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}phenyl)prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinyl ring, the introduction of the prop-2-enoic acid group, and the final coupling of these moieties under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-{2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}phenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-{2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}phenyl)prop-2-enoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-{2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple-bonded compounds: Such as acetylene and cyanogen, which have unique bonding properties and applications in various chemical processes.
Uniqueness
What sets (2E)-3-(3-{2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}phenyl)prop-2-enoic acid apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-14(2)28-18-9-7-16(8-10-18)19-13-20(24)23(22(19)27)17-5-3-4-15(12-17)6-11-21(25)26/h3-12,14,19H,13H2,1-2H3,(H,25,26)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHQMKLDRGJKS-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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